3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one

Chemotype differentiation Lipophilicity Medicinal chemistry scaffold

3-(4-tert-Butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one (C₂₁H₂₃NO₅S, MW 401.48) belongs to the 3-arylsulfonyl-quinolin-4(1H)-one class, a scaffold recognized in the patent literature for its potential utility in oncology and CNS indications. The compound features a quinolin-4-one core with 6,7-dimethoxy substitution and a 3-(4-tert-butylphenyl)sulfonyl group—a structural motif distinct from the 8-amino-substituted 3-(phenylsulfonyl)quinolines that dominate the 5-HT₆ receptor antagonist literature.

Molecular Formula C21H23NO5S
Molecular Weight 401.48
CAS No. 872199-95-6
Cat. No. B2984919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one
CAS872199-95-6
Molecular FormulaC21H23NO5S
Molecular Weight401.48
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C21H23NO5S/c1-21(2,3)13-6-8-14(9-7-13)28(24,25)19-12-22-16-11-18(27-5)17(26-4)10-15(16)20(19)23/h6-12H,1-5H3,(H,22,23)
InChIKeyWDCRRUMSNZUVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-tert-Butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one (CAS 872199-95-6): Structural Classification and Procurement Context


3-(4-tert-Butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one (C₂₁H₂₃NO₅S, MW 401.48) belongs to the 3-arylsulfonyl-quinolin-4(1H)-one class, a scaffold recognized in the patent literature for its potential utility in oncology and CNS indications [2]. The compound features a quinolin-4-one core with 6,7-dimethoxy substitution and a 3-(4-tert-butylphenyl)sulfonyl group—a structural motif distinct from the 8-amino-substituted 3-(phenylsulfonyl)quinolines that dominate the 5-HT₆ receptor antagonist literature [1]. It is currently supplied by specialty chemical vendors as a research-grade compound for non-human, non-therapeutic use, with limited published biological characterization available in the public domain.

Why Generic Substitution of 3-(4-tert-Butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one Is Not Supported: A Comparator-Based Rationale


Within the 3-arylsulfonyl-quinolin-4-one chemotype, biological activity is exquisitely sensitive to the nature of the aryl sulfonyl substituent at C-3 and the substitution pattern on the quinolin-4-one core. In the 3-(phenylsulfonyl)quinoline series targeting 5-HT₆ receptors, the presence of an 8-amino substituent (dimethylamine or piperazine) was essential for high antagonist potency (Kᵢ = 0.3–0.9 nM), while 4- and 8-substituent variations drastically altered selectivity profiles [1]. The target compound lacks these 8-amino substituents and instead bears 6,7-dimethoxy groups—a substitution pattern with distinctly different electronic and steric properties. In the quinoline sulfonyl anticancer patent series (US 9,975,852 B2), biological activity was shown to depend on the specific combination of the Y-linker moiety, the X substituent, and the aryl sulfonyl group, precluding simple interchange among congeners [2]. These class-level SAR observations indicate that even structurally proximal analogs cannot be assumed to be functionally interchangeable without direct comparative data.

Quantitative Differentiation Evidence for 3-(4-tert-Butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one (CAS 872199-95-6) vs. Structural Analogs


Structural Differentiation: 3-(4-tert-Butylphenyl)sulfonyl vs. 3-(4-Methoxyphenyl)sulfonyl Substituent—Physicochemical Property Comparison

The target compound's 4-tert-butylphenylsulfonyl group at C-3 imparts distinctly higher calculated lipophilicity compared to the 4-methoxyphenylsulfonyl analog 1-butyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS 899215-00-0), which shares the identical molecular formula (C₂₁H₂₃NO₅S, MW 401.48) but differs in the sulfonyl aryl substituent and the N-1 substitution . The tert-butyl group contributes approximately +1.6 logP units relative to a methoxy substituent (Hansch π constant: tert-butyl ≈ 1.98 vs. OCH₃ ≈ -0.02), a difference with potential implications for membrane permeability, plasma protein binding, and off-target promiscuity profiles [1]. Additionally, the target compound bears a free NH at the 1-position (1H-quinolin-4-one tautomer) versus the N-butyl substituted analog, altering hydrogen-bond donor capacity and target interaction geometry.

Chemotype differentiation Lipophilicity Medicinal chemistry scaffold

6,7-Dimethoxy Substitution Pattern vs. 8-Amino-3-(phenylsulfonyl)quinoline 5-HT₆ Antagonists: Divergent Pharmacophore Profiles

Published SAR for the 3-(phenylsulfonyl)quinoline series as 5-HT₆ receptor antagonists demonstrates that high potency requires a tertiary nitrogen (dimethylamine or piperazine) at the 8-position combined with a secondary amine (methylamine) or hydrogen at the 4-position [1]. The most potent compound in this series, 4-methylamino-8-dimethylamino-3-(phenylsulfonyl)quinoline (XXII), achieved Kᵢ = 0.3 nM for 5-HT₆. The target compound replaces the 8-amino pharmacophore with 6,7-dimethoxy groups—a substitution pattern absent from the published 5-HT₆ SAR exploration—and introduces a 4-oxo group (quinolin-4-one tautomer) instead of the 4-methylamino or 4-H found in potent 5-HT₆ ligands. These structural divergences place the target compound in a different region of chemical space relative to validated 5-HT₆ pharmacophores.

5-HT6 receptor Quinoline SAR CNS drug discovery

Patent Landscape Positioning: Absence from the Quinoline Sulfonyl Anticancer Patent (US 9,975,852 B2) Exemplified Compound Set

The quinoline sulfonyl derivatives patent (US 9,975,852 B2, assigned to Advanced Medical Research Institute of Canada) claims a broad genus of Formula (I) compounds for cancer treatment [1]. The generic Formula (I) encompasses 3-sulfonyl-quinoline structures with variable Y-linkers, X substituents, and aryl sulfonyl groups. However, the target compound—bearing an unsubstituted 1H-quinolin-4-one core with 6,7-dimethoxy and 3-(4-tert-butylphenylsulfonyl) groups—does not appear among the exemplified compounds in this patent. The disclosed examples focus on 4-amino-substituted quinolines with elaborate Y-linker side chains (e.g., —N(R)C₁₋₁₀alkyleneN(R)—) connected to various terminal groups, a structural architecture fundamentally different from the target compound's simpler, drug-like scaffold. This exclusion suggests the target compound occupies a distinct and underexplored region of the quinoline sulfonyl chemical space.

Cancer Patent analysis Quinoline sulfonyl derivatives

Comparative Vendor Availability and Purity Specification for 3-(4-tert-Butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one

The target compound is available from at least two specialty chemical vendors (EvitaChem, catalog EVT-3121993; Chemsrc-listed suppliers) as a research-grade product for non-human use only . In contrast, the structurally related but functionally divergent compound N,N-dimethyl-3-(phenylsulfonyl)quinoline-8-amine (Compound IV, a potent 5-HT₆ antagonist with Kᵢ = 0.4 nM) is not commercially cataloged as a discrete research tool but must be custom-synthesized based on published procedures [1]. This availability difference creates a practical procurement decision point: the target compound is accessible for exploratory pharmacology without synthetic investment, whereas comparator 5-HT₆ tool compounds require in-house synthesis resources.

Chemical procurement Research tool Purity specification

Recommended Research Application Scenarios for 3-(4-tert-Butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one (CAS 872199-95-6) Based on Available Evidence


Scaffold-Hopping Starting Point for Non-5-HT₆ Quinoline-Based CNS Probe Development

The target compound's 6,7-dimethoxy-1H-quinolin-4-one scaffold, combined with the absence of an 8-amino substituent, positions it outside the established 5-HT₆ pharmacophore while retaining the 3-arylsulfonyl motif common to CNS-active quinolines [1]. Researchers seeking to develop quinoline-based probes for under-explored CNS targets (e.g., GPR55, CB2, or mGluR subtypes beyond mGluR5) may use this compound as a scaffold-hopping starting point. Its commercial availability as a catalog item enables rapid procurement for preliminary broad-panel receptor screens without the synthetic investment required for custom 8-amino-3-(phenylsulfonyl)quinoline analogs.

Physicochemical Comparator in Quinoline Sulfonyl logP/logD Profiling Studies

The target compound's 4-tert-butylphenylsulfonyl group confers higher calculated lipophilicity (estimated clogP ≈ 4.0–4.5) compared to methoxy- or unsubstituted phenylsulfonyl analogs [2]. This property makes it a useful comparator in systematic physicochemical profiling studies of the quinoline sulfonyl chemical space. When paired with less lipophilic analogs (e.g., CAS 899215-00-0, estimated clogP ≈ 3.5–4.0), the target compound can serve as the high-logP anchor point in permeability, solubility, and plasma protein binding correlation analyses, helping establish lipophilicity-activity relationships for this chemotype.

Chemical Biology Tool for Evaluating Sulfonyl-Quinolinone Reactivity and Metabolic Stability

The quinolin-4-one core with a 3-sulfonyl electron-withdrawing group presents a unique electrophilic profile distinct from 4-amino-substituted quinolines. The target compound may be used as a substrate in glutathione (GSH) trapping assays, cytochrome P450 metabolic stability studies, and plasma stability assessments to benchmark the intrinsic reactivity and metabolic fate of 3-sulfonyl-quinolin-4-ones as a subclass [2]. Data generated with this compound can inform medicinal chemistry design strategies for related sulfonyl-quinolinone series, particularly regarding the metabolic soft spots associated with the 6,7-dimethoxy and 4-tert-butylphenyl moieties.

Negative Control or Inactive Comparator for 5-HT₆ Receptor Antagonist Assays

Based on the established SAR that 8-amino substitution is essential for high 5-HT₆ antagonist potency (Kᵢ = 0.3–0.9 nM for optimized leads), the target compound—which lacks the 8-amino group—is predicted to be substantially less active or inactive at 5-HT₆ receptors [1]. This makes it a candidate negative control compound for 5-HT₆ screening cascades, provided that experimental confirmation of inactivity is first obtained. Researchers should validate this predicted inactivity by testing the compound at a single high concentration (e.g., 10 μM) in a 5-HT₆ radioligand binding assay before adopting it as a routine negative control.

Quote Request

Request a Quote for 3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.